molecular formula C15H13N3O4S B2860087 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide CAS No. 1105206-45-8

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide

Cat. No. B2860087
CAS RN: 1105206-45-8
M. Wt: 331.35
InChI Key: ZJJNOBRRJRYZGV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxole, an isoxazole, and a dihydrothiazole. The benzo[d][1,3]dioxole group is a common motif in many natural products and pharmaceuticals . Isoxazole rings are found in some pharmaceuticals and have various biological activities . Dihydrothiazole is a heterocyclic compound that also appears in various bioactive molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or other cyclization methods . The benzo[d][1,3]dioxole could be formed through a condensation reaction of a catechol and a methylene halide . The dihydrothiazole ring could be formed through a cyclization reaction involving a thiol and a suitable electrophile .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The isoxazole ring could undergo reactions at the nitrogen atom or the adjacent carbon . The benzo[d][1,3]dioxole could potentially undergo electrophilic aromatic substitution reactions . The dihydrothiazole ring could potentially undergo reactions at the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of any additional functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Synthesis : Compounds containing benzoxazole and isoxazole moieties are crucial in synthesizing diverse heterocyclic structures. These structures serve as valuable intermediates for developing pharmaceuticals, agrochemicals, and advanced materials. For instance, thioureido-acetamides are used as starting materials in one-pot cascade reactions to synthesize various heterocycles, demonstrating excellent atom economy and versatility in chemical synthesis (Schmeyers & Kaupp, 2002).

  • Green Chemistry Applications : The use of ultrasound irradiation has been highlighted in the synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nuclei. This method emphasizes reduced reaction times and higher yields, showcasing an environmentally friendly approach to chemical synthesis (Rezki, 2016).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Many derivatives of benzothiazole and benzoxazole exhibit significant antimicrobial properties. These compounds have been synthesized and tested against a variety of microbial strains, demonstrating potential as new antibacterial and antifungal agents. For example, a study synthesized novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives showing broad-spectrum antibacterial activity (Borad et al., 2015).

  • Anti-inflammatory Properties : Derivatives containing benzothiazole and benzoxazole rings have also been studied for their anti-inflammatory activities. These compounds are evaluated both in vitro and in vivo, showing potential in treating inflammation-related conditions (Kendre et al., 2015).

Future Directions

Further studies could focus on the synthesis and characterization of this compound, as well as exploration of its potential biological activities .

properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-14(17-15-16-3-4-23-15)7-10-6-12(22-18-10)9-1-2-11-13(5-9)21-8-20-11/h1-2,5-6H,3-4,7-8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJNOBRRJRYZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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